molecular formula C7H8O3 B119832 4-Methoxybenzene-1,3-diol CAS No. 6100-60-3

4-Methoxybenzene-1,3-diol

Cat. No.: B119832
CAS No.: 6100-60-3
M. Wt: 140.14 g/mol
InChI Key: GPJJASIJVRXZFI-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a methoxy group attached to the benzene ring of a phenol moiety. This compound is soluble in water and exhibits weakly acidic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxybenzene-1,3-diol involves the hydrolysis of 4-(formyloxy)-2-methoxyphenyl acetate. This reaction is typically carried out in a mixture of tetrahydrofuran and water at room temperature, using lithium hydroxide as a catalyst. The reaction mixture is then purified through extraction and chromatography to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrolysis of crude compounds in a mixture of methanol and potassium hydroxide. The mixture is then acidified and extracted with dichloromethane, followed by purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxybenzene-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzene-1,3-diol involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .

Comparison with Similar Compounds

  • 2-Methoxybenzene-1,4-diol
  • Eugenol
  • Carvacrol
  • Thymol

Comparison: 4-Methoxybenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and antioxidant properties. Compared to 2-Methoxybenzene-1,4-diol, it has a different position of the methoxy group, leading to variations in its chemical behavior and applications. Eugenol, carvacrol, and thymol are also natural antioxidants but differ in their structural features and sources .

Properties

IUPAC Name

4-methoxybenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJJASIJVRXZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209871
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6100-60-3
Record name 1,3-Benzenediol, 4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-1,3-benzenediol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(formyloxy)-2-methoxyphenyl acetate (16 g, 76 mmol) in THF (50 mL)/H2O (50 mL) was added LiOH (7.7 g, 184.2 mmol). The reaction was stirred at room temperature overnight. The volatiles were removed under reduced pressure. The residue was extracted with EA (50 mL×3). The organic phase was washed with brine (50 mL), dried over Na2SO4, filtrated and concentrated in vacuo to give black oil, which was purified by silica gel column (PE:EA=3:1) to afford 4.8 g of product (40%) as a brown solid.
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16 g
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50 mL
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7.7 g
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50 mL
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Yield
40%

Synthesis routes and methods II

Procedure details

A solution of 5c (157 mg, 0.53 mmol) in MeOH (4.40 mL) at room temperature was treated dropwise with 3 M HCl (1.40 mL, 4.21 mmol), then heated to reflux for one hour. Water (5 mL) was added and the solution was extracted with EtOAc (3×10 mL). Combined organic fractions were washed with saturated aqueous NaCl, dried (Na2SO4), filtered, and concentrated to afford 6c as a red amorphous solid (95 mg, 99%): 1H NMR (CDCl3, 500 MHz) 6.54 (d, J=8.7 Hz, 1H), 6.21 (d, J=8.7 Hz, 1H), 5.78 (s, 1H), 4.37-4.32 (m, 1H), 2.09 (s, 3H), 1.25 (d, J=6.1 Hz, 6H); 13C NMR (CDCl3, 125 MHz) δ 147.7, 144.9, 137.5, 110.8, 109.8, 104.0, 71.7, 21.3 (2C); IR (film) νmax 3526, 2974, 2924, 2853, 1717, 1607, 1475, 1238, 1113, 1067, 928, 887, 791 cm−1.
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5c
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157 mg
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1.4 mL
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4.4 mL
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5 mL
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99%

Synthesis routes and methods III

Procedure details

The best mutants identified from o-methoxyphenol oxidation by the nylon membrane assay and colorimetric assay, T4MO TmoA I100 L, G103A, G103A/A107S, and G103S, were further examined by HPLC and found to make different regioselective products from o-methoxyphenol (FIG. 16 and FIG. 18); HPLC also was used to corroborate the initial 3-methoxycatechol formation rates determined by the colorimetric assay and to confirm the possible product identification based on the nylon membrane assay and catechol colorimetric assay. G103A synthesized 3-methoxycatechol 6 times faster than wild-type T4MO (FIG. 16) and had an increased regiospecificity for 3-methoxycatechol formation (about 52.3%). Notably, G103A/A107S produced primarily 3-methoxycatechol whose synthesis rate was more than about 7 times faster than that of wild-type (FIG. 16). The additional mutation A107S makes this enzyme yield about 30% more 3-methoxycatechol than that of G103A mutant; G103A/A107S produced about 82.5% 3-methoxycatechol after the accumulation of these two beneficial mutations. I100L was found to have nearly unchanged regiospecificity for o-methoxyphenol oxidation and produced predominantly 4-methoxyresorcinol (about 73%). The second major product, 3-methoxycatechol was made at a rate nearly 4 times faster than wild-type T4MO. The specific activities for 3-methoxycatechol formation by HPLC analysis corroborated those of the colorimetric assay (FIG. 16). In contrast, two mutants, G103S and G103S/A107T, produced methoxyhydroquinone as a major product (about 80% and about 35% respectively) from o-methoxyphenol whereas wild-type T4MO produced methoxyhydroquinone only in trace amounts (FIG. 16). Since methoxyhydroquinone auto-oxidizes easily in aqueous solutions, care was taken for analyzing this compound. HPLC confirmed the initial product identification for these two mutants via the nylon membrane and catechol colorimetric assay. G103S synthesized methoxyhydroquinone at a 5-fold faster rate and with an about 47-fold increase in the percentage of methoxyhydroquinone formation relative to wild-type T4MO (FIG. 16); however, the o-methoxyphenol oxidation rate decreased about 10-fold relative to wild-type T4MO. G103S/A107T produced methoxyhydroquinone at the same rate as the wild-type while changing its regiospecificity. To confirm that the activity of the mutants were not improved because of some artifact of growth or change in expression, growth rates, toluene oxidation, and total cellular protein profiles via SDS-PAGE were measured. Using SDS-PAGE, the expression levels of these mutants were compared with wild-type T4MO and found to remain approximately constant except for T4MO G103S/A107G which had about 5-fold reduced expression levels compared to wild-type T4MO; two T4MO subunit polypeptides TmoA (55 KDa) and TmoE (36 kDa) were seen on the gel for both the mutant and wild-type enzymes. Variant I100L grew nearly at the same rate as the wild-type (about 1.34±0.01/h vs. about 1.14±0.03/h in LB kanamycin medium). Among the six mutants (T4MO TmoA I100 L, G103A, G103A/A107S, G103S, G103S/A107T, and G103S/A107G), the toluene oxidation rates varied from about 13% to about 166% of wild-type T4MO activity (FIG. 14), indicating that the six mutants were active with toluene as a substrate even though the mutations created regiospecific changes in toluene oxidation (FIG. 14). These results also show that the changes in enzyme activity with the saturation mutants are not due to differences in protein expression; for example, if the increases in the activity for 3-methoxycatechol and methoxyhydroquinone synthesis seen with G103A/A107S were due to expression differences, toluene oxidation and o-methoxyphenol oxidation would have been enhanced proportionally; instead, this variant had about 1.5-fold increase in toluene oxidation but about 2-fold decrease in o-methoxyphenol oxidation. Similarly, G103S had about 10-fold less activity for o-methoxyphenol oxidation but about 1.5-fold increase in toluene oxidation relative to wild-type T4MO. In contrast, G103S/A107G had about 13% of wild-type toluene oxidation activity and about 4% of wild-type o-cresol oxidation activity (below), which is probably due to its about 5-fold reduced protein expression.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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